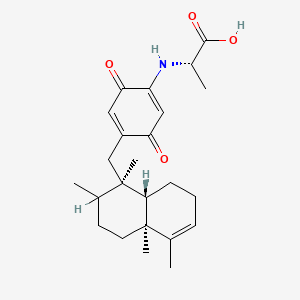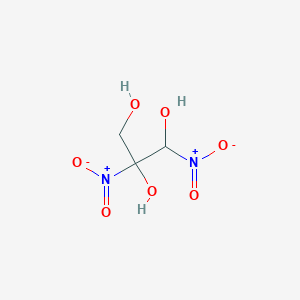![molecular formula C22H18N4 B14274770 4,4'-{[4-(Dimethylamino)phenyl]azanediyl}dibenzonitrile CAS No. 179176-43-3](/img/structure/B14274770.png)
4,4'-{[4-(Dimethylamino)phenyl]azanediyl}dibenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-{[4-(Dimethylamino)phenyl]azanediyl}dibenzonitrile is an organic compound with the molecular formula C({22})H({18})N(_{4}) It is known for its distinctive structure, which includes a dimethylamino group attached to a phenyl ring, linked via an azanediyl bridge to two benzonitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{[4-(Dimethylamino)phenyl]azanediyl}dibenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-(dimethylamino)aniline and 4-cyanobenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under acidic conditions to yield the final product.
The reaction conditions often involve refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of 4,4’-{[4-(Dimethylamino)phenyl]azanediyl}dibenzonitrile can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitrile groups, converting them into primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like bromine or nitric acid can facilitate electrophilic substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4,4’-{[4-(Dimethylamino)phenyl]azanediyl}dibenzonitrile is used as a building block for the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features allow it to bind to specific proteins or nucleic acids, making it a useful tool in biochemical assays.
Medicine
In medicine, derivatives of 4,4’-{[4-(Dimethylamino)phenyl]azanediyl}dibenzonitrile are investigated for their pharmacological properties. These derivatives may exhibit activity against certain diseases, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to form stable, colored complexes makes it valuable in the manufacture of various colorants.
Mecanismo De Acción
The mechanism of action of 4,4’-{[4-(Dimethylamino)phenyl]azanediyl}dibenzonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzonitrile groups can engage in π-π stacking with aromatic residues in proteins or nucleic acids. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-{[4-(Methylamino)phenyl]azanediyl}dibenzonitrile
- 4,4’-{[4-(Ethylamino)phenyl]azanediyl}dibenzonitrile
- 4,4’-{[4-(Dimethylamino)phenyl]imino}dibenzonitrile
Uniqueness
Compared to similar compounds, 4,4’-{[4-(Dimethylamino)phenyl]azanediyl}dibenzonitrile is unique due to the presence of the dimethylamino group, which enhances its electron-donating ability and reactivity. This makes it particularly useful in applications requiring strong nucleophiles or electron-rich intermediates.
Propiedades
Número CAS |
179176-43-3 |
|---|---|
Fórmula molecular |
C22H18N4 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
4-(4-cyano-N-[4-(dimethylamino)phenyl]anilino)benzonitrile |
InChI |
InChI=1S/C22H18N4/c1-25(2)19-11-13-22(14-12-19)26(20-7-3-17(15-23)4-8-20)21-9-5-18(16-24)6-10-21/h3-14H,1-2H3 |
Clave InChI |
RJEPHFYDFFVTHV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C#N)C3=CC=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-{[(But-3-en-1-yl)oxy]carbonyl}-1,4-phenylene bis(4-butoxybenzoate)](/img/structure/B14274736.png)
![1,1'-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene](/img/structure/B14274738.png)






